molecular formula C10H21NO2 B7976218 tert-butyl (2R)-2-amino-3,3-dimethylbutanoate

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate

Cat. No.: B7976218
M. Wt: 187.28 g/mol
InChI Key: IGZORTGLYQDNMF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate is a derivative of the amino acid valine, where the carboxyl group is esterified with a tert-butyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-3,3-dimethylbutanoate typically involves the esterification of 3-Methyl-D-valine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product .

Types of Reactions:

    Oxidation: The ester group can undergo oxidation to form corresponding acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like tin(II) chloride (SnCl2).

Major Products:

Scientific Research Applications

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release the active amino acid, which then participates in biochemical pathways. The tert-butyl group provides steric protection, enhancing the stability and bioavailability of the compound .

Comparison with Similar Compounds

  • L-Valine tert-butyl ester
  • D-Valine tert-butyl ester
  • L-Alanine tert-butyl ester

Comparison: tert-butyl (2R)-2-amino-3,3-dimethylbutanoate is unique due to the presence of a methyl group at the 3-position, which influences its steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its non-methylated counterparts .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZORTGLYQDNMF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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